BIBP3226
Vue d'ensemble
Description
BIBP3226 est un composé utilisé dans la recherche scientifique, principalement connu pour son rôle d'antagoniste puissant et sélectif à la fois du récepteur Y1 du neuropeptide Y et du récepteur du neuropeptide FF . Il a été le premier antagoniste non peptidique développé pour le récepteur Y1 et a été largement utilisé pour aider à déterminer ses fonctions dans l'organisme . Le composé a une formule moléculaire de C27H31N5O3 et une masse molaire de 473,577 g·mol−1 .
Applications De Recherche Scientifique
BIBP3226 a un large éventail d'applications en recherche scientifique, notamment :
Mécanisme d'action
This compound exerce ses effets en se liant et en bloquant le récepteur Y1 du neuropeptide Y et le récepteur du neuropeptide FF . Cette action antagoniste empêche l'activation de ces récepteurs par leurs ligands naturels, inhibant ainsi les voies de signalisation en aval. Les cibles moléculaires de this compound comprennent le récepteur Y1, qui est impliqué dans la régulation de l'appétit et de l'anxiété, et le récepteur du neuropeptide FF, qui joue un rôle dans la modulation de la douleur et les fonctions cardiovasculaires .
Mécanisme D'action
Target of Action
BIBP3226, also known as (2R)-5-(diaminomethylideneamino)-2-[[2,2-di(phenyl)acetyl]amino]-N-[(4-hydroxyphenyl)methyl]pentanamide, is a potent and selective antagonist for both the Neuropeptide Y receptor Y1 (NPY Y1) and the neuropeptide FF receptor (NPFF) . These receptors are involved in various physiological processes, including the regulation of appetite and anxiety .
Mode of Action
Instead, it blocks these receptors and prevents them from being activated by their natural ligands . This results in a decrease in the physiological responses typically induced by the activation of these receptors.
Biochemical Pathways
It is known that the npy y1 receptor is involved in the regulation of appetite and anxiety . Therefore, blocking this receptor with this compound could potentially affect these processes. Similarly, the NPFF receptor is thought to be involved in pain modulation and the regulation of opioid analgesia , so its blockade could also influence these pathways.
Pharmacokinetics
It is known that this compound can be detected in cell extracts and supernatants obtained from internalization assays .
Result of Action
This compound has been shown to have anxiogenic-like effects, meaning it can induce anxiety-like behaviors . It also has anorectic effects, meaning it can suppress appetite . Additionally, this compound has been shown to block the Y1-mediated corticotropin-releasing hormone release .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the amount of this compound found in breast cancer cells (MCF7) was 72 to 657 times higher than that found in bone marrow cells (Wt C57BL/6 mice), suggesting that the cellular environment can significantly influence the action of this compound .
Analyse Biochimique
Biochemical Properties
BIBP3226 interacts with the Neuropeptide Y receptor Y1 and the neuropeptide FF receptor . It has been shown to inhibit seizures in animal models . The compound has a Ki value of 1.1 nM for rNPY Y1, indicating a high affinity for this receptor .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it was found in breast cancer cells (MCF7) at levels 72 to 657 times higher than that found in bone marrow cells (Wt C57BL/6 mice), providing an indirect indicator of NPY Y1 receptor expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the Neuropeptide Y receptor Y1 and the neuropeptide FF receptor . Activation of Y1 is thought to be involved in functions such as regulation of appetite and anxiety, and this compound has anxiogenic and anorectic effects, as well as blocking the Y1-mediated corticotropin releasing hormone release .
Temporal Effects in Laboratory Settings
It has been used in various studies to investigate the functions of the Neuropeptide Y receptor Y1 and the neuropeptide FF receptor .
Dosage Effects in Animal Models
This compound has been shown to have anxiogenic-like effects in rats following intracerebroventricular administration
Metabolic Pathways
It is known that this compound interacts with the Neuropeptide Y receptor Y1 and the neuropeptide FF receptor , which are involved in various physiological processes.
Transport and Distribution
It is known that this compound interacts with the Neuropeptide Y receptor Y1 and the neuropeptide FF receptor , which are widely expressed in various tissues.
Subcellular Localization
It is known that this compound interacts with the Neuropeptide Y receptor Y1 and the neuropeptide FF receptor , which are membrane-bound receptors and are therefore located in the cell membrane.
Méthodes De Préparation
La synthèse du BIBP3226 implique plusieurs étapes, commençant par la préparation de la structure de base suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :
Formation de la structure de base : La structure de base est synthétisée par une série de réactions impliquant le couplage de différentes molécules organiques.
Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure de base par des réactions telles que l'amidation et l'acylation.
Analyse Des Réactions Chimiques
BIBP3226 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans this compound.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de this compound avec des groupes fonctionnels modifiés .
Comparaison Avec Des Composés Similaires
BIBP3226 est unique en sa haute sélectivité et puissance en tant qu'antagoniste du récepteur Y1 du neuropeptide Y et du récepteur du neuropeptide FF . Des composés similaires comprennent :
This compound se distingue par sa double action antagoniste à la fois sur le récepteur Y1 du neuropeptide Y et sur le récepteur du neuropeptide FF, ce qui en fait un outil précieux dans la recherche impliquant ces récepteurs .
Propriétés
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWBXRGRMQZCSS-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415502 | |
Record name | (2R)-5-(Diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159013-54-4 | |
Record name | BIBP 3226 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159013-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-5-(Diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIBP-3226 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG9766UGZ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BIBP 3226 interact with the NPY Y1 receptor?
A1: BIBP 3226 competitively binds to the NPY Y1 receptor, preventing the binding of NPY and its agonists. [, , , ] This interaction disrupts the signaling cascade initiated by NPY, leading to the inhibition of downstream effects. [, , ]
Q2: What are the downstream effects of BIBP 3226 binding to the Y1 receptor?
A2: By antagonizing Y1 receptors, BIBP 3226 inhibits NPY-mediated vasoconstriction in various vascular beds, including the mesenteric, renal, and cutaneous circulations. [, , , ] Additionally, it modulates sympathetic nerve activity and reduces stress-induced vasoconstriction. [] Studies also suggest a role for BIBP 3226 in modulating food intake, anxiety-related behavior, and alcohol self-administration in animal models. [, , ]
Q3: What is the molecular formula and weight of BIBP 3226?
A3: The molecular formula of BIBP 3226 is C28H31N7O3, and its molecular weight is 513.6 g/mol.
Q4: Is there any spectroscopic data available for BIBP 3226?
A4: While specific spectroscopic data (NMR, IR, etc.) isn't directly provided in the research papers, they highlight the importance of structural features like the (R)-argininamide moiety for BIBP 3226's Y1 receptor affinity and selectivity. [, , ]
Q5: How does modifying the structure of BIBP 3226 affect its activity?
A5: The (R)-enantiomer of BIBP 3226 (BIBP 3435) exhibits significantly reduced affinity for the Y1 receptor compared to the (R)-enantiomer, highlighting the importance of stereochemistry for activity. [, , ] Modifications involving the N-terminal region of BIBP 3226 analogs have been shown to influence their affinity and selectivity for different Y receptor subtypes. [, , ]
Q6: What is the significance of the guanidine moiety in BIBP 3226's structure?
A6: The guanidine group in BIBP 3226 is crucial for its interaction with the Y1 receptor, likely through hydrogen bonding and ionic interactions with negatively charged residues in the receptor's binding pocket. [, ]
Q7: What is known about the pharmacokinetic properties of BIBP 3226?
A7: BIBP 3226 exhibits a relatively short half-life in vivo, necessitating continuous infusion for sustained antagonism in experimental settings. [] Studies in rats indicate that BIBP 3226 effectively crosses the blood-brain barrier, allowing for investigation of central Y1 receptor-mediated effects. [, ]
Q8: How has BIBP 3226 been studied in in vitro models?
A8: BIBP 3226 potently antagonizes NPY-induced contractions in isolated blood vessels, such as the rat tail artery and guinea pig caval vein, confirming its Y1 receptor-mediated vasoconstrictor antagonism in vitro. [, , ] It has also been employed in cell lines expressing human Y1 receptors, enabling investigation of receptor binding kinetics and signal transduction pathways. [, ]
Q9: What are the key findings from in vivo studies using BIBP 3226?
A9: BIBP 3226 effectively attenuates or abolishes NPY-mediated vasoconstriction in various animal models. [, , ] It reduces stress-induced hypertension and modulates sympathetically-mediated vasoconstriction in rats. [] Studies in mice and rats suggest that BIBP 3226 may impact food intake and anxiety-related behavior, highlighting its potential in exploring Y1 receptor involvement in these processes. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.